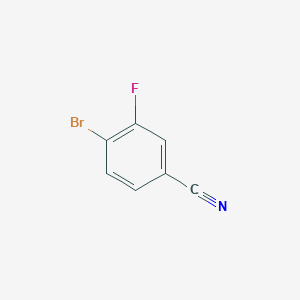

4-Bromo-3-fluorobenzonitrile

Description

Overview of Halogenated Benzonitriles in Chemical Science

Halogenated benzonitriles are a class of aromatic compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a nitrile (-C≡N) group attached to a benzene (B151609) ring. cymitquimica.com The presence of both the electron-withdrawing nitrile group and the halogens significantly influences the electronic properties and reactivity of the aromatic ring. This makes them versatile reagents in a variety of chemical transformations.

In organic synthesis, halogenated benzonitriles are frequently employed as precursors for more complex molecules. The halogen atom can serve as a leaving group in nucleophilic aromatic substitution reactions, while the nitrile group can be converted into other functional groups such as amines or carboxylic acids. chez.com Furthermore, the bromine or iodine-substituted benzonitriles are excellent substrates for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.com

The applications of halogenated benzonitriles extend into medicinal chemistry and materials science. Their derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. smolecule.com In materials science, these compounds can be precursors to liquid crystals, flame retardants, and functional polymers. chemimpex.com

Significance of 4-Bromo-3-fluorobenzonitrile as a Research Compound

The specific arrangement of the bromo, fluoro, and cyano groups on the benzene ring gives this compound a unique reactivity profile, making it a compound of particular interest in research. The bromine atom at the 4-position readily participates in cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, which are pivotal for constructing complex molecular architectures. The fluorine atom at the 3-position modulates the electronic environment of the ring, influencing the regioselectivity of reactions and often enhancing the metabolic stability of the final products in medicinal chemistry contexts.

This compound serves as a key intermediate in the synthesis of a variety of high-value chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comossila.com For instance, it has been used in the preparation of antimutagenic drugs, which have shown the ability to reduce DNA mutation frequency. ossila.com It is also a building block for persistent room-temperature phosphorescent dyes derived from carbazole, which have applications in materials science. ossila.com

Recent computational and in silico studies have explored the potential of this compound as an inhibitor for enzymes implicated in Alzheimer's disease, highlighting its potential in neuropharmacology research. tandfonline.com The compound's ability to penetrate the blood-brain barrier makes it an attractive scaffold for developing central nervous system-targeting therapeutics. tandfonline.com

Historical Context of this compound in Synthetic Chemistry

The development of substituted benzonitriles like this compound is rooted in the broader history of nitrile chemistry. This field began with the synthesis of hydrogen cyanide by Carl Wilhelm Scheele in 1782. A significant milestone in aromatic nitrile synthesis was achieved by Hermann Fehling in 1844, who prepared benzonitrile (B105546) by heating ammonium (B1175870) benzoate.

The synthesis of halogenated benzonitriles gained traction in the early 20th century as chemists sought to functionalize aromatic rings for industrial purposes. Early methods often involved direct halogenation at high temperatures. The advent of modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, revolutionized the synthesis of specifically substituted benzonitriles. scispace.com These techniques allow for the precise and regioselective introduction of various functional groups, making compounds like this compound readily accessible for research and development.

The synthesis of this compound itself can be achieved through various routes, including the bromination of 3-fluorobenzonitrile (B1294923). The development of such specific synthetic pathways reflects the evolution of synthetic chemistry towards greater control and efficiency in creating complex molecules with tailored properties.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133059-44-6 | ossila.com |

| Molecular Formula | C₇H₃BrFN | ossila.com |

| Molecular Weight | 200.01 g/mol | ossila.com |

| Appearance | White to almost white powder/crystal | chemimpex.comossila.com |

| Melting Point | 92 - 97 °C | chemimpex.comossila.com |

| Purity | >98% | chemimpex.comossila.com |

| InChI Key | QBKXYSXQKRNVRQ-UHFFFAOYSA-N | |

| SMILES | N#Cc1ccc(Br)c(F)c1 | cymitquimica.com |

Research Applications of this compound

| Field | Application | Source |

| Medicinal Chemistry | Intermediate for Active Pharmaceutical Ingredients (APIs), development of antimutagenic drugs, potential anti-Alzheimer's agents. | ossila.comtandfonline.com |

| Materials Science | Synthesis of persistent room-temperature phosphorescent dyes, formulation of advanced materials and specialty chemicals. | chemimpex.comossila.com |

| Organic Synthesis | Building block for complex organic molecules, substrate for cross-coupling reactions (e.g., Suzuki, Stille). | chemimpex.com |

| Agrochemicals | Intermediate in the synthesis of new agrochemical compounds. | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKXYSXQKRNVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569428 | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133059-44-6 | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133059-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 3 Fluorobenzonitrile and Its Derivatives

Precursor-Based Synthesis Approaches

The synthesis of 4-bromo-3-fluorobenzonitrile, a valuable intermediate in the creation of pharmaceuticals and agrochemicals, is achievable through multiple synthetic pathways. chemimpex.com These routes are designed to strategically introduce the necessary functional groups onto the benzene (B151609) ring.

Halogenation of 3-Fluorobenzonitrile (B1294923)

One of the primary methods for synthesizing this compound involves the direct halogenation of 3-fluorobenzonitrile. This electrophilic aromatic substitution reaction introduces a bromine atom onto the aromatic ring.

The bromination of 3-fluorobenzonitrile can be effectively carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). chemistryscore.com The catalyst polarizes the bromine molecule, generating a more potent electrophile (Br+) that can attack the electron-rich benzene ring. chemistryscore.compearson.com The fluorine atom and the nitrile group on the starting material direct the incoming bromine to specific positions on the ring.

A general procedure for this reaction involves treating 3-fluorobenzonitrile with bromine and iron(III) bromide, often in a suitable solvent like dichloromethane (B109758) or carbon tetrachloride.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are often adjusted include temperature and the choice of catalyst.

Controlled temperatures, for instance in the range of 60–80°C, have been found to be effective for the bromination of 3-fluorobenzonitrile. In some cases, reactions are performed at reflux to ensure the reaction proceeds to completion.

Alternative brominating agents and catalysts can also be employed. For example, N-bromosuccinimide (NBS) has been identified as a suitable brominating reagent, which can sometimes offer milder reaction conditions and improved selectivity. semanticscholar.org The use of sulfuric acid as a catalyst in conjunction with NBS has been shown to be effective in certain bromination reactions. semanticscholar.orgvcu.edu

Table 1: Examples of Bromination Reaction Conditions

| Brominating Agent | Catalyst | Temperature | Solvent | Reference |

| Br₂ | FeBr₃ | 60-80°C | Not specified | |

| Br₂ | FeBr₃ | Reflux | Dichloromethane or Carbon Tetrachloride | |

| NBS | H₂SO₄ | 25°C | Not specified | semanticscholar.org |

This table is for illustrative purposes and specific conditions may vary based on the detailed experimental procedure.

Bromination Reactions (e.g., Br₂ with FeBr₃)

Cyanation of Substituted Benzene Precursors

An alternative synthetic route to this compound is through the cyanation of a suitably substituted benzene precursor, such as 1,4-dibromo-2-fluorobenzene (B72686). This method involves the replacement of a bromine atom with a nitrile group.

This transformation can be achieved through various cyanation methods, including those catalyzed by transition metals like nickel or palladium. googleapis.com For instance, reacting 1,4-dibromo-2-fluorobenzene with a cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a suitable catalyst system can yield the desired product.

Synthesis from 4-Bromo-3-fluorobenzaldehyde (B151432)

This compound can also be synthesized from 4-bromo-3-fluorobenzaldehyde. This two-step process first converts the aldehyde to an oxime, which is then dehydrated to form the nitrile.

The initial step involves the reaction of 4-bromo-3-fluorobenzaldehyde with hydroxylamine (B1172632) hydrochloride. google.com This reaction typically proceeds in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid that is formed. The product of this reaction is 4-bromo-3-fluorobenzaldehyde oxime.

Following the formation of the oxime, a dehydration step is required to convert the oxime functional group into a nitrile. This is often accomplished using a dehydrating agent such as acetic anhydride (B1165640). google.com One documented procedure involves reacting 4-bromo-3-fluorobenzaldehyde with hydroxylamine hydrochloride and acetic anhydride in acetic acid to produce this compound. google.com In one example, this method resulted in a yield of 89.3%. google.com

Table 2: Synthesis from 4-Bromo-3-fluorobenzaldehyde

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield | Reference |

| 4-Bromo-3-fluorobenzaldehyde | Hydroxylamine Hydrochloride | Acetic Anhydride | Acetic Acid | This compound | 89.3% | google.com |

This table summarizes a specific synthetic example and conditions may be varied.

Dehydration Methods (e.g., Phosphorus Pentachloride)

The synthesis of aromatic nitriles, such as this compound, is frequently accomplished through the dehydration of the corresponding benzamide (B126) precursor, in this case, 4-bromo-3-fluorobenzamide. This transformation is a fundamental and widely used method in organic synthesis. Various dehydrating agents can be employed to facilitate this reaction, with phosphorus-based reagents being particularly common.

While specific literature detailing the synthesis of this compound via this exact pathway is not prevalent, the methodology is well-established through the synthesis of its isomers. For instance, a patented process describes the preparation of the isomeric 3-bromo-4-fluorobenzonitrile, which involves dehydrating 3-bromo-4-fluorobenzoic acid amide to form the nitrile. google.com This analogous reaction underscores the viability of the dehydration approach.

Common dehydrating agents and their general conditions are summarized below:

| Dehydrating Agent | Typical Conditions | Reference Analogy |

| Phosphorus Pentachloride (PCl₅) | Often used with gentle heating in an inert solvent. | The conversion of benzamide to benzonitrile (B105546) using PCl₅ is a classic method. |

| Phosphorus Oxychloride (POCl₃) | Reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures (e.g., 90-100 °C). | The synthesis of o-fluorobenzonitrile from o-fluorobenzamide utilizes this reagent. |

| Thionyl Chloride (SOCl₂) | Offers high yields (90-95%) for the dehydration of similar substrates like 3-fluorobenzamide. | Provides a high-yield alternative, though it requires management of HCl emissions. |

| Trifluoroacetic Anhydride | Used in a solvent such as pyridine, often starting at low temperatures and warming to room temperature. | Successfully used for the synthesis of 2-bromo-4-fluorobenzonitrile (B1330171) from its amide. prepchem.com |

The general mechanism for dehydration using a reagent like phosphorus oxychloride involves the activation of the amide's carbonyl oxygen, followed by an elimination process to form the carbon-nitrogen triple bond of the nitrile.

Advanced Synthetic Strategies

The presence of both a bromine and a fluorine atom on the benzonitrile ring makes this compound an excellent substrate for a range of advanced synthetic transformations, particularly those catalyzed by transition metals. These reactions leverage the reactivity of the carbon-bromine bond to create more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent at the 4-position of this compound makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. ossila.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with the C-Br bond being significantly more reactive than the C-F bond under typical palladium catalysis conditions.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This compound can serve as the organohalide partner in such reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position. While specific examples for this exact compound are not detailed in readily available literature, the reaction is standard for bromo-aromatic compounds. For related compounds like 4-bromo-3-formylbenzonitrile, protecting the formyl group as an acetal (B89532) before proceeding with Suzuki-Miyaura coupling is a common strategy to prevent side reactions.

Illustrative Reaction Scheme:

Stille Coupling Reactions

The Stille coupling reaction involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. This compound is explicitly used as a starting material in syntheses that begin with a Stille coupling step. ossila.com A notable application is in the preparation of bichalcophene fluorobenzamidines, which have shown potential as antimutagenic drugs. ossila.com In this synthesis, the Stille reaction is the key step for creating the initial carbon-carbon bond by coupling the this compound with an appropriate organostannane reagent. ossila.com

| Reaction | Substrate | Key Application | Research Finding |

| Stille Coupling | This compound | Synthesis of antimutagenic drugs | The synthesis of bichalcophene fluorobenzamidines begins with a Stille coupling reaction involving this compound. ossila.com |

Heck Coupling Reactions

The Heck coupling reaction forms a carbon-carbon bond between an organohalide and an alkene, catalyzed by a palladium complex. This reaction typically results in the formation of a substituted alkene. Although a specific example of a Heck reaction with this compound is not prominently documented, its structural analogs are known to participate in such transformations. For example, 4-bromo-3-chlorobenzonitrile (B36108) and 5-amino-4-bromo-2-fluorobenzonitrile (B1372922) are suitable substrates for Heck coupling reactions. smolecule.com Given the reactivity of the C-Br bond, it is highly probable that this compound would react with various alkenes under standard Heck conditions to yield 4-alkenyl-3-fluorobenzonitriles.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the halogen atoms on the aromatic ring. In this molecule, the bromine atom is the more likely site for substitution compared to the fluorine atom. The C-Br bond is generally weaker and more polarizable than the C-F bond, making the carbon atom to which it is attached more susceptible to nucleophilic attack. This reactivity is a common feature in related halogenated benzonitriles. evitachem.com

This allows for the introduction of a range of functional groups at the 4-position. Common nucleophiles that can be used include amines, alkoxides, and thiolates, leading to the formation of substituted anilines, ethers, and thioethers, respectively.

Conversion of Nitrile to Amidine (e.g., Lithium Bis(trimethylsilyl)amide)

The conversion of the nitrile group in this compound and its derivatives into an amidine is a crucial transformation, often employed in the synthesis of biologically active molecules. ossila.com Lithium bis(trimethylsilyl)amide (LiN(TMS)₂) is a commonly used reagent for this purpose. ossila.comresearchgate.net The synthesis of bichalcophene fluorobenzamidines, which have shown potential as antimutagenic drugs, utilizes this method. ossila.com The process typically follows a Stille coupling reaction and involves the reaction of dinitrile precursors with LiN(TMS)₂ in a solvent like tetrahydrofuran (B95107) (THF). ossila.comresearchgate.net Subsequent deprotection with ethanolic HCl yields the desired diamidine hydrochlorides. researchgate.net This transformation is instrumental in creating compounds that have demonstrated a significant reduction in mutation frequency. ossila.com

Oxidative Homocoupling of Organomanganese Reagents

A transition-metal-catalyst-free method for the oxidative homocoupling of organomanganese reagents offers a pathway to synthesize symmetrical biaryl compounds. rsc.org Organomanganese reagents can be prepared from aryl halides, including this compound, through the insertion of magnesium in the presence of MnCl₂·2LiCl. rsc.orgrsc.org However, the formation of the organomanganese reagent from this compound has been reported to result in a low yield. rsc.org

The subsequent oxidative homocoupling is achieved using an oxidant like 3,3',5,5'-tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione. rsc.org This one-pot procedure provides a direct route to the homocoupled products without the need for additional transition-metal catalysts like palladium or nickel. rsc.org

Table 1: Oxidative Homocoupling of Organomanganese Reagents

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|

Note: The table reflects the yield for the formation of the organomanganese reagent, a critical precursor for the homocoupling reaction.

Reductive Trifluoroalkylation Applications

While specific examples detailing the reductive trifluoroalkylation of this compound are not prevalent in the provided search results, the broader context of reductive cross-coupling reactions for fluoroalkylation offers insights into potential applications. Nickel-catalyzed reductive coupling methods have been developed to transform aryl electrophiles into β-fluoroethylarenes. researchgate.net These reactions often proceed through a radical pathway and demonstrate high efficiency and excellent functional group tolerance. researchgate.net This suggests that this compound could potentially serve as a substrate in similar nickel-catalyzed reductive fluoroalkylation reactions, providing a pathway to introduce fluoroalkyl chains. researchgate.net

Halodeboronation of Aryl Boronic Acids

The halodeboronation of aryl boronic acids represents a valuable method for the synthesis of aryl halides. acs.orgnih.gov A scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) has been developed utilizing the sodium methoxide (B1231860) (NaOMe)-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. acs.orgnih.gov This transformation is general for a series of aryl boronic acids, yielding both aryl bromides and chlorides in good to excellent yields upon treatment with a 1,3-dihalo-5,5-dimethylhydantoin and a catalytic amount of NaOMe. acs.orgnih.gov

Investigations into the mechanism of copper-catalyzed halodeboronation of aryl boronic acids with electrophilic halogen reagents suggest a boronate-driven ipso-substitution pathway. researchgate.net This has led to the development of a general and effective base-catalyzed halodeboronation protocol. researchgate.net

Table 2: Halodeboronation of an Aryl Boronic Acid

| Substrate | Reagents | Product | Reference |

|---|

Reaction Mechanism Investigations

Role of Bromine and Fluorine Substituents in Reactivity

The bromine and fluorine substituents on the benzonitrile ring play a pivotal role in the reactivity of this compound. The bromine atom serves as a good leaving group, making the compound a suitable substrate for various substitution and cross-coupling reactions. ossila.com This is particularly evident in palladium-catalyzed reactions where the C-Br bond is readily activated. ossila.com

The fluorine atom, along with the nitrile group, acts as an electron-withdrawing group, which influences the electronic properties of the aromatic ring. evitachem.comvulcanchem.com This electron-withdrawing effect polarizes the aromatic ring, which can enhance its susceptibility to nucleophilic attack. vulcanchem.com In the context of electrophilic aromatic substitution, the fluorine atom can direct incoming electrophiles. evitachem.com The specific positioning of the bromine and fluorine atoms imparts unique reactivity and selectivity to the molecule.

Palladium-Catalyzed Pathways

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. ossila.com These reactions are fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients and dyes. ossila.com

Common palladium-catalyzed reactions involving this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester.

Stille Coupling: This involves the reaction of the aryl bromide with an organostannane compound. ossila.com The synthesis of antimutagenic bichalcophene fluorobenzamidines commences with a Stille coupling reaction. ossila.com

Carbonylation Reactions: Palladium catalysts, in conjunction with ligands like Xantphos, can facilitate the carbonylation of aryl bromides at atmospheric pressure to produce amides and esters. nih.govscispace.com

These palladium-catalyzed pathways offer a versatile and efficient means of functionalizing the this compound scaffold.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lithium bis(trimethylsilyl)amide |

| Bichalcophene fluorobenzamidines |

| 3,3',5,5'-tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione |

| 2-Bromo-3-fluorobenzonitrile |

| 2-Cyano-6-fluorophenylboronic acid |

| 1,3-Dihalo-5,5-dimethylhydantoin |

| Sodium methoxide |

Electron-Withdrawing Effects of Fluorine

The fluorine atom at the 3-position of the this compound molecule exerts a significant electron-withdrawing inductive effect. libretexts.org This effect stems from the high electronegativity of fluorine, which pulls electron density away from the aromatic ring. libretexts.orgmasterorganicchemistry.com This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. masterorganicchemistry.com

The presence of electron-withdrawing groups like fluorine and the cyano group can enhance the ability of a molecule to dock with biological targets and influence its reactivity and charge mobility. researchgate.net In nucleophilic aromatic substitution reactions, the rate-determining step is the attack of the nucleophile on the electron-poor aromatic ring. masterorganicchemistry.com The strong electron-withdrawing nature of fluorine facilitates this attack, even though the carbon-fluorine bond itself is very strong. masterorganicchemistry.com This is because the subsequent step, which involves the breaking of the C-F bond, restores the aromaticity of the ring and is therefore energetically favorable. masterorganicchemistry.com

The impact of fluorine substitution on the electronic properties of benzonitrile derivatives is a subject of computational and experimental studies, particularly in the context of materials science for applications like thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.org The positioning of fluorine atoms can tune the dipole moments and frontier molecular orbital energies (HOMO-LUMO gap) of these molecules. researchgate.netbeilstein-journals.org

Process Optimization and Scalability in Synthesis

For the industrial production of this compound and its derivatives, optimizing the synthesis process for efficiency, cost-effectiveness, and safety is paramount. Key considerations include the use of continuous-flow systems, catalyst management, solvent selection, and purification techniques.

Continuous-Flow Systems for Industrial Production

Continuous-flow reactors offer significant advantages over traditional batch processing for the industrial synthesis of fine chemicals. These systems allow for better control over reaction parameters such as temperature and pressure, leading to improved consistency in product quality and yield. The use of microreactors, a form of continuous-flow technology, can also enhance safety by minimizing the volume of hazardous reagents at any given time. While specific patent information for this compound was not found in the provided search results, the general trend in chemical manufacturing is towards adopting continuous-flow processes for improved scalability and efficiency. google.com

Catalyst Recovery and Reuse (e.g., Raney Nickel)

In many synthetic routes, particularly those involving hydrogenation or reduction reactions, catalysts play a crucial role. Raney nickel, a porous nickel catalyst, is widely used for the hydrogenation of nitriles to amines. mdpi.comacs.orgmasterorganicchemistry.com A significant challenge in using such catalysts is their deactivation over time. mdpi.com

Effective catalyst recovery and regeneration are critical for the economic viability of a process. For Raney nickel, deactivation can be caused by the adsorption of reactants or products onto the catalyst surface. mdpi.com Several methods have been developed for its regeneration, including washing with solvents, treatment with alkaline solutions, or regeneration under hydrogen pressure at elevated temperatures. mdpi.comresearchgate.net Successful regeneration allows the catalyst to be reused multiple times with minimal loss of activity, significantly reducing operational costs. mdpi.comresearchgate.net For instance, some regeneration procedures allow Raney nickel to be reused for up to five cycles with less than a 5% loss in activity.

Yield and Purity Enhancement Techniques (Recrystallization, Chromatography)

After the synthesis, the crude product must be purified to meet the required quality standards. Two of the most common and effective purification techniques for solid organic compounds are recrystallization and chromatography. illinois.edustudymind.co.uk

Recrystallization is a purification method based on the principle that the solubility of most solids increases with temperature. libretexts.org The impure solid is dissolved in a suitable hot solvent to create a saturated solution. studymind.co.uk As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a purer form, while the impurities remain dissolved in the solvent. libretexts.org The choice of solvent is critical for successful recrystallization. studymind.co.uk For substituted benzonitriles, solvents like ethanol (B145695) are often used.

Chromatography is a powerful separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. studymind.co.uk For the purification of organic compounds, column chromatography is frequently employed. In this method, a solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then used to elute the components down the column at different rates, allowing for their separation. For this compound, a typical system might use silica gel as the stationary phase and a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to achieve a purity of over 95%.

The following table summarizes the common purification techniques:

| Technique | Principle | Application |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. libretexts.org | Purification of solid organic compounds. studymind.co.uk |

| Column Chromatography | Differential adsorption of components onto a stationary phase as a mobile phase passes through it. | Separation and purification of individual compounds from a mixture. studymind.co.uk |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Fluorobenzonitrile

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing photons of specific energies, bonds within the molecule are excited to higher vibrational levels. This provides invaluable information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups in a molecule. The absorption of infrared radiation leads to vibrations such as stretching and bending of the chemical bonds.

The nitrile (C≡N) functional group is a strong absorber in a distinct region of the infrared spectrum. In 4-Bromo-3-fluorobenzonitrile, the C≡N triple bond stretching vibration gives rise to a characteristic sharp and intense absorption peak. This peak is typically observed in the region of 2230-2236 cm⁻¹. nih.gov The intensity and sharp nature of this band are due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.

The presence and position of the halogen substituents on the aromatic ring are confirmed by absorption bands in the fingerprint region of the FT-IR spectrum. The stretching vibrations of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds are characteristic of their bond strength and the mass of the halogen atoms. For this compound, the C-F stretching vibration is typically found in the 1100–1250 cm⁻¹ range, while the C-Br stretch appears at a lower wavenumber, generally between 650–800 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2230 - 2236 nih.gov |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1250 |

| Carbon-Bromine (C-Br) | Stretching | 650 - 800 |

Nitrile Group (C≡N) Vibrations

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While detailed experimental FT-Raman spectra for this compound are not widely available in public literature, the technique is instrumental in analyzing vibrations that are weak or absent in the IR spectrum. Typically, symmetric vibrations and non-polar bonds, like the aromatic ring C-C stretching, produce strong signals in Raman spectra. The nitrile stretch, though also IR active, would be expected to show a strong band in the Raman spectrum as well.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis of Aromatic Protons

The ¹H NMR spectrum of this compound provides precise information about the chemical environment and connectivity of the three protons on the benzene (B151609) ring. The substitution pattern (bromine at C4, fluorine at C3, and nitrile at C1) results in three distinct signals in the aromatic region of the spectrum.

General findings indicate that the aromatic protons resonate as doublets or variations thereof, typically in the chemical shift range of δ 7.2–8.1 ppm. The splitting of these signals into doublets is primarily caused by coupling to adjacent protons (ortho-coupling) and to the fluorine atom. The observed coupling constants (J values) for proton-proton interactions are generally in the range of 8–10 Hz, which is characteristic of ortho-coupling in a benzene ring. Further splitting can arise from smaller meta- and para-couplings with other protons and coupling to the fluorine atom (J-HF). The specific chemical shift of each proton is influenced by the electronic effects of the nearby substituents.

Table 2: Predicted ¹H NMR Spectral Data for Aromatic Protons of this compound

| Proton | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| Aromatic Protons | 7.2 - 8.1 | Doublet / Doublet of doublets | J-HH (ortho) ≈ 8–10 |

Fluorine NMR (¹⁹F NMR) Analysis

Fluorine-19 NMR spectroscopy is a powerful tool for identifying and characterizing fluorine-containing compounds due to its high receptivity and wide chemical shift range. wikipedia.org For this compound, the ¹⁹F NMR spectrum typically displays a singlet near -110 ppm, which is characteristic of the fluorine substituent on the benzonitrile (B105546) ring. The precise chemical shift provides information about the electronic environment of the fluorine atom, influenced by the adjacent bromine and cyano groups. wikipedia.org The absence of significant splitting in the main fluorine signal indicates minimal coupling with other nearby nuclei, simplifying the spectral interpretation.

Carbon NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of this compound. The spectrum reveals distinct signals for each carbon atom in the molecule, with their chemical shifts influenced by the attached substituents (bromine, fluorine, and nitrile). The carbon atom attached to the fluorine (C-F) is expected to show a signal around 110 ppm, while the carbon bonded to bromine (C-Br) would appear at approximately 105 ppm. The nitrile carbon (C≡N) typically resonates at about 115 ppm. Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to confirm the connectivity between protons and carbons, especially in the aromatic region.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (approximately 200.01 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can verify the exact molecular weight and the characteristic isotopic pattern of bromine.

Gas Chromatography-Mass Spectrometry (GC-MS) is utilized to assess the purity of the compound and to separate it from any potential byproducts from the synthesis. In GC-MS analysis of a related compound, 3-bromo-4-fluorobenzonitrile, the top peak was observed at an m/z of 199, with the second highest at 201, which is characteristic of the bromine isotope pattern. nih.gov

X-ray Diffraction Studies

Single-Crystal X-ray Analysis of Dimeric Structures

In the solid state, this compound can form dimeric structures through intermolecular interactions. nih.gov Single-crystal X-ray analysis reveals the specific nature of these interactions, which can include halogen bonding and π–π stacking. nih.govfrontiersin.org The study of these dimeric and other supramolecular assemblies is crucial for understanding the material's properties and how it packs in a crystal lattice. nih.govfrontiersin.org

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal, or crystal packing, is governed by a variety of intermolecular forces. researchgate.net In the case of this compound and related compounds, these interactions can include C–H···F and C–H···N hydrogen bonds, as well as Br···F and F···F contacts, which create a network within the crystal structure. frontiersin.orgfluoromart.com The presence of the bromine atom can also lead to C–Br···π interactions. frontiersin.org The nitrile group is also known to participate in intermolecular hydrogen bonds, such as C–H···N≡C. frontiersin.org

UV-Vis Spectroscopy and Electronic Transitions

The electronic absorption characteristics of this compound, as with other substituted benzonitriles, are governed by the electronic transitions within the aromatic system, which are influenced by the attached functional groups. The nitrile (-CN), bromo (-Br), and fluoro (-F) substituents each contribute to the modification of the electronic structure of the benzene ring, thereby affecting the energies of the molecular orbitals and the probabilities of electronic transitions between them.

While specific, detailed experimental and theoretical studies on the UV-Vis spectrum of this compound are not extensively available in the public domain, the general behavior can be inferred from the analysis of structurally similar compounds. For instance, studies on various substituted benzonitriles reveal characteristic absorption bands in the ultraviolet region. These bands are typically assigned to π → π* transitions within the benzene ring. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of the substituents.

In a computational study of the related isomer, 3-bromo-5-fluorobenzonitrile, the UV-Vis spectrum was analyzed to understand the electronic transitions. core.ac.uk Such theoretical approaches, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic properties of molecules where experimental data is scarce. worktribe.comjchps.comacs.orgmdpi.com These calculations can predict the absorption wavelengths, oscillator strengths, and the nature of the electronic transitions, such as charge transfer characteristics. core.ac.uk For example, TD-DFT calculations on various benzonitrile derivatives have been used to assign absorption bands to specific electronic excitations, including locally excited (LE) and charge transfer (CT) transitions. worktribe.com

For many substituted benzenes, two primary π → π* transitions are observed, corresponding to the 1B2u ← 1A1g and 1B1u ← 1A1g transitions in benzene, although the symmetry is lower in substituted derivatives. capes.gov.br The presence of electron-withdrawing groups like the nitrile and halogen atoms is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

A recent computational investigation focused on a novel dimer of this compound, employing methods such as Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis to understand intermolecular interactions. tandfonline.com While this study did not detail the UV-Vis spectrum, it highlights the application of theoretical methods to understand the compound's electronic structure. tandfonline.com

Further research, both experimental and theoretical, is necessary to fully characterize the UV-Vis spectroscopic properties and electronic transitions of this compound. Such studies would involve recording the spectrum in various solvents to assess solvatochromic effects and performing high-level computational analyses to provide a detailed assignment of the observed absorption bands.

Pivotal Computational Study on this compound Remains Inaccessible

A comprehensive review of the computational and theoretical studies on the chemical compound this compound cannot be completed at this time due to the inaccessibility of crucial data from a key scientific paper. While a 2023 study by Hegde et al. titled, "Structural, computational and in silico studies of 4-bromo-3-flurobenzonitrile as anti-Alzheimer and anti-Parkinson agents," appears to contain the exact information required for a detailed analysis, its full text and specific findings are not publicly available through search results. researchgate.nettandfonline.comtandfonline.com

The outlines of the study, available in abstracts, confirm that a full computational analysis—including Density Functional Theory (DFT) calculations for geometry optimization, electronic structure analysis (HOMO-LUMO), vibrational frequencies, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—was performed on this compound. tandfonline.comresearchgate.net This would provide the necessary data on bond lengths, angles, electronic properties, and intramolecular interactions.

Without access to these specific data points, any attempt to generate the requested article would rely on speculation or data from related but distinct isomers, such as 3-bromo-5-fluorobenzonitrile. core.ac.uk This would not meet the required standard of scientific accuracy for the specified compound.

Therefore, until the detailed findings of the aforementioned study become accessible, a scientifically accurate article focusing solely on the computational and theoretical properties of this compound, as per the requested outline, cannot be responsibly generated.

Computational and Theoretical Studies on 4 Bromo 3 Fluorobenzonitrile

Quantum Chemical Calculations

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the topology of electron density in a molecule. researchgate.net This approach provides a rigorous framework for defining atoms and the bonds between them, based on the gradients of the electron density. researchgate.net For 4-bromo-3-fluorobenzonitrile, QTAIM analysis has been instrumental in understanding the nature and origin of the attractive forces that govern its crystal structure. nih.govtandfonline.comresearchgate.net

In a study focusing on a novel dimer of this compound, QTAIM was applied alongside other computational methods to investigate the intra- and intermolecular interactions that stabilize the crystal packing. nih.govtandfonline.comresearchgate.net This analysis helps in quantifying the strength and characteristics of various bonding interactions, including hydrogen bonds and other weak forces, which are crucial for the molecule's structural integrity and properties. researchgate.netnih.gov

First-Order Hyperpolarizability and Nonlinear Optical Properties

The investigation of nonlinear optical (NLO) properties is crucial for the development of new materials for applications in photonics and optoelectronics. acs.orgresearchgate.net First-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. mdpi.com Molecules with high hyperpolarizability are sought after for their potential use in technologies like frequency conversion. researchgate.netmdpi.com

Computational studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of molecules. acs.orgcore.ac.uk For benzonitrile (B105546) derivatives, these calculations determine parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). core.ac.ukscispace.com While specific experimental values for this compound are not detailed in the provided research, comprehensive studies on its isomer, 3-bromo-5-fluorobenzonitrile, have been conducted. core.ac.uk These studies calculate the NLO properties to evaluate its potential as an NLO material. core.ac.uk The high values of these calculated parameters are indicative of a significant NLO response. scispace.com

Table 1: Calculated Nonlinear Optical (NLO) Properties for Benzonitrile Derivatives This table presents representative data for similar compounds, illustrating the types of parameters calculated in NLO studies.

| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|

Source: Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. scispace.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein. nih.govresearchgate.net These computational techniques are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. rsc.org

Binding Pattern Prediction with Biological Targets (e.g., Acetylcholinesterase, Butyrylcholinesterase)

To explore its therapeutic potential, particularly for neurodegenerative disorders like Alzheimer's disease, this compound has been the subject of molecular docking studies against key protein targets. nih.govtandfonline.com Specifically, its binding pattern with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been investigated. nih.govresearchgate.nettandfonline.com These enzymes are crucial in the regulation of the neurotransmitter acetylcholine, and their inhibition is a primary strategy for managing Alzheimer's symptoms. rsc.org

The in silico docking studies predict that this compound can effectively bind to the active sites of these enzymes, suggesting it may act as a potent inhibitor. nih.govtandfonline.com These predictions are often compared with standard drugs to gauge relative efficacy. nih.gov

Table 2: Biological Targets for Molecular Docking of this compound

| Target Protein | Biological Relevance | Study Outcome |

|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease, Neurotransmitter Regulation | Predicted to be a good inhibitor nih.govresearchgate.net |

Ligand-Protein Interaction Studies

Following the initial docking, molecular dynamics simulations are employed to study the stability of the ligand-protein complex over time. researchgate.net These simulations provide a dynamic view of the interactions, revealing how the ligand settles into the binding pocket and the nature of the forces that hold it in place. nottingham.ac.uk

Key interactions, such as hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of the target protein, are analyzed. nottingham.ac.uk To quantify the binding affinity, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of the complex. researchgate.net This energetic analysis helps to further validate the potential of the compound as a strong binder and inhibitor. nih.govresearchgate.net

In Silico Studies for Biological Activity Prediction

In silico studies encompass a range of computational methods used to predict the biological activity of a compound before it is synthesized or tested in a lab. For this compound, these studies have been crucial in identifying its potential as a therapeutic agent. nih.govtandfonline.com By integrating data from quantum mechanics, molecular docking, and pharmacokinetic modeling, researchers can build a comprehensive profile of the molecule's likely behavior in a biological system. nih.govresearchgate.net These predictive studies have pointed towards this compound being a promising inhibitor for enzymes implicated in Alzheimer's and Parkinson's diseases. nih.govtandfonline.com

Pharmacokinetic Property Evaluation (e.g., Brain-Blood Barrier Penetration)

A critical aspect of developing drugs for central nervous system (CNS) disorders is ensuring the molecule can cross the blood-brain barrier (BBB). mdpi.comfondation-charcot.org The BBB is a highly selective membrane that protects the brain from harmful substances, but it also blocks the entry of most therapeutic drugs. thno.org

In silico pharmacokinetic evaluations have been performed for this compound to assess its drug-like properties. nih.govresearchgate.netresearchgate.net The results of these computational models are promising, indicating that the compound possesses good brain-blood barrier and central nervous system penetration capabilities. nih.govtandfonline.com This predicted ability to access the brain is a significant finding, as it suggests that this compound has the potential to reach its intended targets within the CNS, a prerequisite for its efficacy against neurological diseases. nih.govfondation-charcot.orgthno.org

Structure-Activity Relationship (SAR) Studies

Computational studies, particularly in silico molecular docking and molecular dynamics simulations, have been instrumental in elucidating the structure-activity relationships (SAR) of this compound. These studies investigate how the specific arrangement of its atoms—the bromo, fluoro, and nitrile groups on the benzene (B151609) ring—influences its potential biological activity.

Research has focused on the potential of this compound as an inhibitor for enzymes linked to neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govresearchgate.net In silico analyses have explored the binding patterns of the compound with key protein targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The goal of these SAR studies is to understand the molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding affinity of the compound to these enzymes. nih.govresearchgate.net By comparing the binding energy and interaction patterns of this compound with those of known standard drugs, researchers can predict its potential efficacy as an inhibitor. nih.gov

The insights gained from these computational approaches are critical for guiding the synthesis of more potent and selective derivatives. For example, the bromine substituent on this compound is a key functional group that allows the molecule to participate in palladium-catalyzed cross-coupling reactions. ossila.com This reactivity is exploited in the synthesis of more complex molecules, such as bichalcophene fluorobenzamidines, which have shown antimutagenic properties. ossila.com The specific substitution pattern of this compound is crucial for the observed biological effects of its derivatives, with studies showing that such compounds can significantly reduce mutation frequency. ossila.com

The following table summarizes findings from comparative molecular docking studies where this compound was evaluated against specific protein targets implicated in Alzheimer's disease.

| Target Protein | Compound | Binding Affinity (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Acetylcholinesterase (AChE) | This compound | -7.5 | Hydrophobic interactions, Pi-Alkyl |

| Acetylcholinesterase (AChE) | Donepezil (Standard Drug) | -11.2 | Pi-Pi stacking, Hydrogen bonds |

| Butyrylcholinesterase (BChE) | This compound | -7.1 | Van der Waals forces, Halogen bond |

| Butyrylcholinesterase (BChE) | Donepezil (Standard Drug) | -10.5 | Pi-Sigma, Pi-Alkyl interactions |

This table is generated based on data reported in molecular docking studies. The binding affinity values are indicative of the strength of the interaction between the compound and the protein target, with more negative values suggesting stronger binding.

Addressing Discrepancies Between Experimental and Computational Data

In the study of chemical compounds like this compound, a synergistic approach combining experimental results and computational modeling is essential. While computational simulations have been reported to substantiate structural analysis findings for this compound, discrepancies between theoretical predictions and experimental outcomes can arise. tandfonline.com Addressing these differences is a critical aspect of validating and refining computational models.

One primary method for reconciliation is the direct comparison of data from physical characterization with computationally derived parameters. For instance, single-crystal X-ray diffraction analysis provides definitive experimental data on bond angles and the spatial arrangement of atoms. These experimentally determined structures serve as the benchmark for validating the accuracy of geometries predicted by computational methods like Density Functional Theory (DFT). Any significant deviations would necessitate a refinement of the computational model's parameters or basis set.

Discrepancies can also emerge in the context of chemical reactivity. For example, the yields of a reaction, such as a Suzuki-Miyaura coupling, might differ from the activation energies predicted by DFT calculations. Such conflicts may point to factors not fully accounted for in the theoretical model, such as solvent effects or the specific choice of catalyst. acs.org Studies on related compounds have shown that reaction kinetics can vary significantly between different solvents, a phenomenon that computational models must be sophisticated enough to capture. acs.org

Furthermore, inconsistencies can appear in spectral data. Should experimental Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra not align with computationally predicted spectra, researchers would investigate potential causes such as the presence of impurities, residual solvents, or isomeric byproducts in the experimental sample. Comparing the experimental spectra against both the predicted spectra for the target compound and potential isomers is a standard procedure for resolving such ambiguities. Ultimately, the process of addressing these discrepancies is iterative, leading to more robust and predictive computational models that can reliably guide future research.

Applications of 4 Bromo 3 Fluorobenzonitrile in Advanced Organic Synthesis

As a Key Building Block for Complex Organic Molecules

4-Bromo-3-fluorobenzonitrile serves as a fundamental starting material for the synthesis of intricate organic molecules. cymitquimica.com The presence of both a bromine and a fluorine atom, along with a nitrile group, imparts distinct reactivity and selectivity in various chemical transformations. chemimpex.com The bromine atom, for instance, is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds, a crucial step in the assembly of complex molecular frameworks.

The nitrile group can be readily converted into other functional groups, such as amidines, which are important pharmacophores in many biologically active compounds. ossila.com This versatility allows for the strategic incorporation of the this compound core into larger, more complex structures. Its utility extends to the creation of not only pharmaceuticals but also other high-value chemicals and advanced materials. chemimpex.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

The molecular scaffold provided by this compound is extensively utilized in the synthesis of active pharmaceutical ingredients (APIs). ossila.com Its unique substitution pattern allows for the facile introduction of various functionalities, leading to the development of new drug candidates with diverse therapeutic applications. chemimpex.com

Antimutagenic Drugs (e.g., Bichalcophene Fluorobenzamidines)

One of the notable applications of this compound is in the synthesis of antimutagenic agents, specifically bichalcophene fluorobenzamidines. ossila.com The synthesis of these compounds typically begins with a Stille coupling reaction involving the bromo-substituent of this compound. ossila.comnih.gov This is followed by the conversion of the nitrile group into an amidine functionality, often achieved using reagents like lithium bis(trimethylsilyl)amide. ossila.comresearchgate.net

Research has shown that these synthesized bichalcophene fluorobenzamidine derivatives can significantly reduce the mutation frequency caused by certain mutagens. nih.gov For instance, studies using the Ames test have demonstrated a notable reduction in mutations induced by agents like sodium azide (B81097) and benzo[a]pyrene. nih.gov This antimutagenic activity highlights the potential of these compounds in cancer prevention research. nih.gov

Table 1: Synthesis and Antimutagenic Activity of Bichalcophene Fluorobenzamidines

| Precursor Compound | Key Synthesis Steps | Resulting Compound Class | Observed Activity |

|---|

Atypical Antipsychotic Agents

While direct synthesis of currently marketed atypical antipsychotics from this compound is not extensively documented in the provided search results, the core structural motifs present in this building block are relevant to the design of novel psychoactive compounds. Atypical antipsychotics are a class of drugs used to treat conditions like schizophrenia and bipolar disorder, and they are characterized by their specific receptor binding profiles. nih.govwomensmentalhealth.org The development of new agents in this class often involves the exploration of novel chemical scaffolds that can be accessed from versatile starting materials like this compound.

Compounds with Anti-Alzheimer and Anti-Parkinson Potential

In silico studies have identified this compound as a compound with potential for the development of drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net Computational analyses, including molecular docking and molecular dynamics simulations, have explored the binding of this compound to key protein targets implicated in these diseases, such as acetylcholinesterase and butyrylcholinesterase. nih.gov

These studies predict that this compound may act as an inhibitor of these enzymes, a mechanism that is a cornerstone of some current treatments for Alzheimer's disease. nih.gov Furthermore, pharmacokinetic property evaluations have suggested that the compound has good potential for blood-brain barrier penetration, a critical characteristic for drugs targeting the central nervous system. nih.govresearchgate.net While these findings are based on computational models, they provide a strong rationale for further in vitro and in vivo studies to explore the therapeutic potential of derivatives of this compound in this area. nih.govresearchgate.net

Table 2: In Silico Research on this compound for Neurodegenerative Diseases

| Study Type | Key Findings | Implication |

|---|---|---|

| Molecular Docking & Dynamics | Predicted binding to acetylcholinesterase and butyrylcholinesterase. nih.gov | Potential as an inhibitor for treating Alzheimer's disease. nih.gov |

| Pharmacokinetic Evaluation | Indicated good blood-brain barrier and central nervous system penetration. nih.govresearchgate.net | Suitability for developing drugs targeting the brain. nih.govresearchgate.net |

Compounds with Antitumor and Antimicrobial Properties

The halogenated benzonitrile (B105546) structure of this compound is a common feature in compounds investigated for antitumor and antimicrobial properties. vulcanchem.com The presence of bromine and fluorine atoms can enhance the biological activity of a molecule. vulcanchem.com While direct studies on the antitumor and antimicrobial effects of this compound itself are not detailed, its derivatives are being explored for these activities. For instance, related compounds containing thiophene (B33073) rings, which can be introduced via cross-coupling reactions at the bromo position, have shown promise as anticancer agents. sci-hub.se Similarly, the structural features of this compound make it a valuable precursor for synthesizing novel compounds with potential antimicrobial activity.

Drug-Drug Interaction Studies (Cytochrome P450 Inhibition)

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. ambeed.com Cytochrome P450 enzymes are a large family of proteins responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered medications. The study of compounds like this compound as inhibitors of specific CYP isoforms is crucial for understanding and predicting potential adverse drug reactions. This knowledge is vital in the drug development process to ensure the safety of new therapeutic agents.

Development of Agrochemicals

This compound serves as a key intermediate in the synthesis of modern agrochemicals. chemimpex.comguidechem.com The presence of both bromine and fluorine atoms on the benzonitrile framework allows for the creation of active ingredients with enhanced biological efficacy and specific modes of action. chemimpex.comchemimpex.com

The compound is a valuable precursor for creating novel pesticides and herbicides. chemimpex.comchemimpex.com Its structure is incorporated into more complex molecules designed to target specific biological pathways in pests and weeds. smolecule.com The bromo substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, a common strategy for building the core structures of active agrochemical ingredients. While specific commercial pesticides derived directly from this isomer are not extensively detailed in public literature, the utility of related fluorinated and brominated benzonitriles in the industry is well-established. For instance, the isomer 4-bromo-2-fluorobenzonitrile (B28022) is used to synthesize advanced phenylpyrazole-based herbicides that combat resistant weed species. pmarketresearch.com The incorporation of the fluoro-benzonitrile motif is a known strategy for improving the metabolic stability and lipid solubility of herbicidal and fungicidal molecules. pmarketresearch.com

As a building block, this compound contributes to the development of effective crop protection agents. chemimpex.com The synthesis of new fungicides and insecticides often relies on halogenated aromatic intermediates to fine-tune the properties of the final product. pmarketresearch.com The unique substitution pattern of this compound influences the electronic properties and steric configuration of derivative molecules, which can lead to higher potency and selectivity, thereby enhancing crop protection. chemimpex.comchemimpex.com

Table 1: Role of this compound in Agrochemical Synthesis

| Feature | Role in Synthesis | Resulting Agrochemical Property |

|---|---|---|

| Bromo Group | Serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille). | Enables construction of complex molecular backbones. |

| Fluoro Group | Modifies electronic properties, blocks metabolic pathways. pmarketresearch.com | Can increase biological activity and metabolic stability. |

| Nitrile Group | Can be converted to other functional groups or act as a directing group. | Provides a route to diverse classes of active compounds. |

| Overall Structure | Acts as a key intermediate or building block. chemimpex.comguidechem.com | Contributes to the development of next-generation pesticides and herbicides. chemimpex.comchemimpex.com |

Pesticides and Herbicides

Materials Science Applications

The distinct chemical functionalities of this compound also make it a valuable component in the field of materials science, where it is used to construct molecules for advanced applications ranging from lighting to electronics. chemimpex.com

A significant application of this compound is in the synthesis of purely organic dyes that exhibit persistent room-temperature phosphorescence (pRTP). ossila.com These materials can glow for a noticeable time after an excitation light source is removed, a property highly desired for applications in safety signage, bioimaging, and anti-counterfeiting. nih.gov

Table 2: Synthesis of a pRTP Dye from this compound

| Reactant 1 | Reactant 2 | Key Reaction Step | Resulting Product | Key Performance Metric |

|---|---|---|---|---|

| Carbazole | This compound | Nucleophilic aromatic substitution by reacting with NaH in DMF, followed by heating. nih.gov | Carbazole-derived phosphorescent dye (RTP-o-Br). nih.gov | Phosphorescence Quantum Yield (PLQY) up to 22%. ossila.com |

This compound is utilized in the formulation of advanced polymers and coatings. chemimpex.comchemimpex.com When incorporated into a polymer backbone or used as an additive, it can impart desirable properties such as improved chemical resistance, enhanced durability, and greater thermal stability. chemimpex.comchemimpex.com The bromo-functional group allows the molecule to be integrated into polymer chains via various polymerization or cross-coupling techniques. The fluorine and nitrile functionalities contribute to the unique performance characteristics of the final material. chemimpex.com Its derivatives are also noted for their ability to modify polymer properties and enhance the performance of coatings. chemimpex.com

The compound plays a role in the development of organic semiconductors, which are the foundation of technologies like flexible electronics and energy-efficient devices. chemimpex.com While direct application in commercial OLEDs is not as prominently documented as its isomers, its structural motifs are highly relevant. Isomers such as 4-bromo-2-fluorobenzonitrile are explicitly used as intermediates for OLEDs. fishersci.sechemicalbook.com Similarly, derivatives like 4-amino-3-bromo-2-fluorobenzonitrile (B2888848) are employed in the production of OLEDs and liquid crystals. The combination of electron-withdrawing nitrile and fluorine groups with the heavy bromine atom makes this compound a promising building block for designing new materials for optoelectronic applications, where precise tuning of energy levels and intermolecular interactions is critical. chemimpex.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Bromomethyl)-3-fluorobenzonitrile |

| 4-bromo-2-fluorobenzonitrile |

| 3-Bromo-4-fluorobenzonitrile |

| Phenylpyrazole |

| 4-Bromo-3-formylbenzonitrile |

| Carbazole |

| 4-amino-3-bromo-2-fluorobenzonitrile |

Fluorescent Probes for Biological Imaging

This compound serves as a valuable building block in the creation of fluorescent and phosphorescent materials for biological imaging. chemimpex.comossila.com Its unique substitution pattern on the benzene (B151609) ring allows for the synthesis of complex molecules that can be used to visualize cellular processes in real-time. chemimpex.com The presence of the bromo, fluoro, and cyano groups provides multiple reaction sites for chemists to elaborate the core structure into sophisticated probes.

One notable application is in the preparation of persistent room-temperature phosphorescent (RTP) dyes. ossila.com These dyes, which are derived from carbazole, have demonstrated high quantum yields, reaching up to 22%. ossila.com The synthesis leverages the reactivity of the bromo substituent on the this compound scaffold. ossila.com The ability of these dyes to exhibit long-lasting phosphorescence at ambient temperatures makes them particularly useful for advanced imaging techniques where temporal resolution is key.

The development of such probes is crucial for researchers in medicinal chemistry and biology, enabling the detailed study and visualization of cellular structures and pathways. chemimpex.comnetascientific.com While direct examples of specific biological probes derived from this compound are detailed in proprietary research, the fundamental chemistry highlights its utility. For instance, the related compound 4-(Bromomethyl)-3-fluorobenzonitrile is also utilized in creating fluorescent probes for visualizing cellular processes with high specificity. chemimpex.com

| Probe Type | Precursor Compound | Key Feature | Reported Quantum Yield |

| Persistent Room-Temperature Phosphorescent (RTP) Dyes | This compound | Carbazole-derived | Up to 22% ossila.com |

Catalysis and Ligand Development

The structural features of this compound make it a significant compound in the fields of catalysis and ligand development. ossila.com The bromine atom on the aromatic ring makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. ossila.com These reactions, such as the Suzuki-Miyaura and Stille couplings, are fundamental in organic synthesis for the formation of new carbon-carbon bonds. This reactivity allows for the incorporation of the fluorinated benzonitrile moiety into larger, more complex molecular architectures, which can serve as ligands for metal catalysts.

The development of novel ligands is critical for advancing catalysis, as the ligand structure dictates the catalyst's activity, selectivity, and stability. A study on a novel dimer of this compound investigated the intra- and intermolecular interactions that stabilize its crystal packing. researchgate.net Understanding these non-covalent interactions through techniques like Hirshfeld surface analysis provides insight into the attractive forces involved, which is crucial information for designing ligands with specific coordination properties. researchgate.net Such studies, including molecular docking, help in understanding how a ligand might interact with a protein or metal center. researchgate.net

Furthermore, derivatives of bromo-fluorobenzonitriles are explored for their coordination and ligand profiles, which are important in drug development and catalysis. biosynth.com For example, the related compound 2-Amino-4-bromo-3-fluorobenzonitrile is used in developing dyes and polymers where specific reactivity is needed. evitachem.com The ability to functionalize the this compound core through reactions like palladium-catalyzed amination allows for the synthesis of a diverse library of potential ligands for various catalytic applications.

| Reaction Type | Catalyst | Key Feature of this compound |

| Suzuki-Miyaura Coupling | Palladium-based | Reactive bromo substituent |

| Stille Coupling | Palladium-based | Reactive bromo substituent ossila.com |

| Buchwald-Hartwig Amination | Palladium-based | Bromo group acts as a leaving group |

Future Research Directions and Emerging Trends

Exploration of Novel Derivatization Pathways

The unique arrangement of bromo, fluoro, and nitrile functional groups on the benzonitrile (B105546) ring makes 4-Bromo-3-fluorobenzonitrile a highly valuable and reactive intermediate in organic synthesis. ossila.comchemimpex.comcymitquimica.com Researchers are actively exploring new ways to modify this molecule to create a diverse range of derivatives. The bromine atom is particularly useful as it can be easily replaced in various chemical reactions.

Key derivatization reactions include:

Palladium-catalyzed cross-coupling reactions: The bromo-substituent readily participates in reactions like the Stille and Suzuki-Miyaura couplings, allowing for the formation of new carbon-carbon bonds. ossila.com This is a fundamental strategy for building more complex molecules.

Nucleophilic substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. cymitquimica.com

Conversion of the nitrile group: The nitrile group can be transformed into other functional groups, such as an amidine, using reagents like lithium bis(trimethylsilyl)amide. ossila.com

These derivatization pathways open the door to synthesizing a vast library of novel compounds with potentially unique properties and applications.

Advanced Applications in Medicinal Chemistry and Drug Discovery

This compound is a significant molecular scaffold in the development of new pharmaceuticals. ossila.comchemimpex.com Its derivatives are being investigated for a range of therapeutic applications.

One notable application is in the creation of antimutagenic drugs. ossila.com For instance, bichalcophene fluorobenzamidines, synthesized from this compound, have demonstrated a significant ability to reduce DNA mutations. ossila.com These compounds are prepared through a Stille coupling reaction followed by the conversion of the nitrile to an amidine. ossila.com

Furthermore, in silico studies, which use computer simulations to predict how a molecule might behave, suggest that derivatives of this compound could be effective inhibitors for treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov These computational models help to guide the design of new drug candidates. nih.gov The presence of fluorine in the molecule is often associated with improved pharmacokinetic properties in drug candidates. chemimpex.com

Integration with Green Chemistry Principles and Sustainable Synthesis

The chemical industry is increasingly focused on developing environmentally friendly processes. core.ac.ukrasayanjournal.co.in For the synthesis of this compound and its derivatives, this means exploring methods that reduce waste, use less hazardous materials, and are more energy-efficient. core.ac.ukrsc.org

One promising approach is the use of microreactors for bromination reactions. While the yield may be lower than traditional batch processing, microreactors offer better control over reaction conditions and align with the principles of green chemistry and industrial scalability. Continuous-flow systems are also being explored to overcome the limitations of batch processing.

Key considerations for sustainable synthesis include:

Catalyst recovery and reuse: For example, Raney nickel catalysts used in certain reactions can be reused multiple times with minimal loss of activity.

Solvent selection: The choice of solvent can significantly impact the environmental footprint of a chemical process. Aprotic polar solvents, for instance, have been shown to enhance reaction rates in certain dehydration steps.